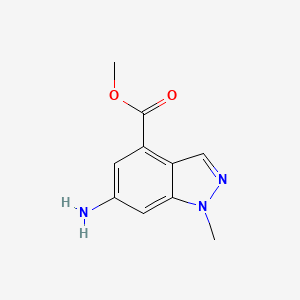
1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester typically involves the reaction of 5-aminoindazole-6-carboxylic acid with methanol. An acid catalyst such as sulfuric acid or thionyl chloride is often used to promote the reaction . The reaction conditions usually involve refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
- 1H-Indazole-6-carboxylic acid, 5-amino-, methyl ester
- 1H-Imidazole-4-carboxylic acid, methyl ester
- 1H-Imidazole, 4-methyl-
Comparison: 1H-Indazole-4-carboxylic acid, 6-amino-1-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 6-amino-1-methylindazole-4-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-13-9-4-6(11)3-7(10(14)15-2)8(9)5-12-13/h3-5H,11H2,1-2H3 |
InChI Key |
JLKNNKLYQNMIRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=CC(=C2C=N1)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















